methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate
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Overview
Description
Triazines and tetrazines are classes of heterocyclic compounds . They are building blocks in the design of biologically important organic molecules . Several of their derivatives have been identified as multifunctional, adaptable, switchable, and have shown remarkable biological activities such as antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
Synthesis Analysis
The synthesis of triazines and tetrazines involves various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis
Triazines and tetrazines are very common and significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific compound would depend on its exact structure. In general, triazines and tetrazines are known for their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Scientific Research Applications
Chemical Modification and Application Potential
Heterocyclic compounds, including triazine derivatives, have shown a wide range of applications due to their unique properties. For instance, chemical modifications of biopolymers like xylan into ethers and esters can yield products with specific properties useful in drug delivery and as antimicrobial agents. This suggests that derivatives of triazine compounds, by analogy, could have applications in materials science and medicine (Petzold-Welcke et al., 2014).
Synthetic Utilities and Biological Activities
Triazine scaffolds are significant in medicinal chemistry, offering a framework for synthesizing compounds with antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. The versatility in synthetic approaches for benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines highlights the synthetic and application potential of triazine derivatives in developing new pharmaceuticals (Ibrahim, 2011).
Therapeutic Potential and Recent Patents
Triazines and their derivatives have been explored for their broad pharmacological potential, including antimicrobial, anticancer, and other bioactivities. The development of commercial drugs containing triazines underscores their importance in drug discovery and development (Dubey et al., 2022).
Future Directions
Mechanism of Action
The compound also contains a pyrazolo group, which is a common feature in many bioactive compounds. Pyrazolo derivatives are known to interact with various enzymes and receptors, influencing biochemical pathways .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as its chemical structure, solubility, and stability. These factors can also be influenced by environmental conditions such as pH and temperature .
Properties
IUPAC Name |
methyl 7-methylsulfanyl-4-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S2/c1-14-7(13)4-5-9-3-10-8(15)12(5)11-6(4)16-2/h3,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYHKOVLLVZEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN2C1=NC=NC2=S)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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